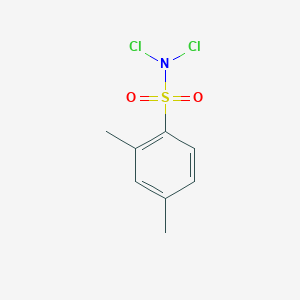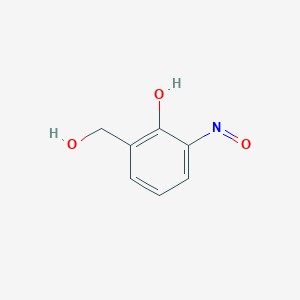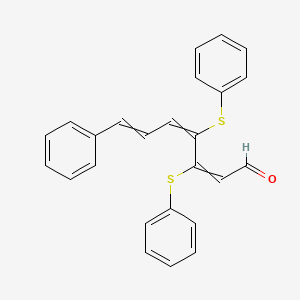![molecular formula C6H16N2O3 B12584530 ({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol CAS No. 289045-32-5](/img/structure/B12584530.png)
({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol: is a chemical compound with a unique structure that includes multiple hydroxyl and amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to ensure proper mixing and reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a reagent for modifying biomolecules. Its amino and hydroxyl groups allow it to form covalent bonds with proteins and nucleic acids, making it useful in bioconjugation techniques.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability.
Industry
In industrial applications, this compound can be used in the production of polymers and resins. Its multiple functional groups allow it to participate in polymerization reactions, leading to the formation of materials with unique properties.
Wirkmechanismus
The mechanism by which ({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol exerts its effects depends on its specific application. In drug delivery, for example, it can form stable complexes with drugs, enhancing their solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino alcohols and polyamines, such as:
- Ethanolamine
- Diethanolamine
- Triethanolamine
Uniqueness
What sets ({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol apart from these similar compounds is its unique combination of multiple hydroxyl and amino groups. This structure provides it with a higher degree of reactivity and versatility in chemical reactions and applications.
Conclusion
This compound is a versatile compound with potential applications in various fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in scientific research and industrial applications. Further research is needed to fully understand its mechanism of action and to explore its potential in new areas.
Eigenschaften
CAS-Nummer |
289045-32-5 |
|---|---|
Molekularformel |
C6H16N2O3 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
[3-[bis(hydroxymethyl)amino]propylamino]methanol |
InChI |
InChI=1S/C6H16N2O3/c9-4-7-2-1-3-8(5-10)6-11/h7,9-11H,1-6H2 |
InChI-Schlüssel |
KBEMZJJFOMAKDB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCO)CN(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Methylpentyl)oxy]propan-1-amine](/img/structure/B12584451.png)
![3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol](/img/structure/B12584458.png)
![4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12584462.png)

![N~1~-(Heptan-2-yl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12584487.png)
![5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12584492.png)

![Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester](/img/structure/B12584508.png)




![5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12584535.png)
![7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one](/img/structure/B12584543.png)
